DJ4

ROCK MRCK Kinase Selectivity

Conventional ROCK-selective inhibitors (Y-27632, Fasudil) exhibit only weak activity against MRCKα/β, permitting compensatory signaling that masks true pathway dependencies in metastasis research. DJ4 (CAS 1681020-24-5) is an ATP-competitive dual ROCK1/2 (IC50: 5/50 nM) and MRCKα/β (IC50: 10/100 nM) inhibitor that ensures complete actomyosin contractility blockade for unambiguous phenotypic interpretation. • Blocks stress fiber formation & inhibits 3D matrix invasion in A549, MDA-MB-231, and PANC-1 cells in a concentration-dependent manner • Validated in vivo: attenuates AML disease progression and enhances survival in preclinical murine models • Induces G2/M cell cycle arrest and apoptosis; supplied with ≥98% HPLC purity; shipped ambient globally

Molecular Formula C19H16N4OS
Molecular Weight 348.4 g/mol
Cat. No. B12363911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDJ4
Molecular FormulaC19H16N4OS
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=NC(=C(S2)C=C3C=NC4=C3C=CC=N4)O
InChIInChI=1S/C19H16N4OS/c24-18-16(11-14-12-22-17-15(14)7-4-9-20-17)25-19(23-18)21-10-8-13-5-2-1-3-6-13/h1-7,9,11-12,24H,8,10H2,(H,21,23)/b14-11+
InChIKeyBGDWYKUGZZKWEZ-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DJ4 (2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol): A Potent Dual ROCK/MRCK Inhibitor for Metastasis Research


The compound 2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol (CAS 1681020-24-5), commonly designated DJ4, is a small-molecule kinase inhibitor belonging to the pyrrolopyridine-thiazole chemotype. It functions as an ATP-competitive, cell-permeable inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK1/2) and the myotonic dystrophy kinase-related Cdc42-binding kinases (MRCKα/β) [1]. This compound is primarily utilized in preclinical oncology research to probe the roles of actomyosin contractility, cell migration, and invasion in metastatic cancer models [1].

Workflow Dual ROCK/MRCK inhibition studies ATP-competitive, cell-permeable probe
Selection Context Metastasis and invasion research models Blocks actomyosin-driven migration
Use Context Pyrrolopyridine-thiazole chemotype Preclinical oncology signaling probe

Why DJ4 Cannot Be Replaced by Conventional ROCK Inhibitors in Migration and Invasion Assays


Conventional ROCK inhibitors such as Y-27632, Fasudil (HA-1077), and Hydroxyfasudil exhibit significant selectivity for ROCK1/2 but display only weak, low-micromolar activity against MRCKα/β, a distinct kinase family that cooperatively regulates actomyosin contractility and cancer cell invasion [1]. Studies demonstrate that combined inhibition of both ROCK and MRCK pathways yields significantly greater suppression of 3D matrix invasion than targeting either kinase family alone [1]. Consequently, substituting DJ4—which potently inhibits both kinase families—with a ROCK-selective agent will fail to recapitulate the full anti-invasive phenotype, potentially leading to incomplete target engagement and misinterpretation of pathway dependencies in metastasis models [2].

DJ4
Dual inhibitorPotent nanomolar activity against ROCK1/2 and MRCKα/β
Y-27632 / Fasudil
Mismatch riskWeak MRCK activity; fails to block MRCK-driven invasion pathways
Phenotype Impact
May not recapitulate full anti-invasive effect; incomplete target engagement in 3D models

Quantitative Differentiation of DJ4: Head-to-Head Potency and Selectivity Data Against Key Comparators


Superior MRCK Inhibitory Potency: DJ4 vs. Y-27632 and Fasudil

DJ4 demonstrates significantly greater potency against MRCKα and MRCKβ compared to the widely used ROCK inhibitors Y-27632 and Fasudil. While Y-27632 and Fasudil require low-micromolar concentrations to inhibit MRCK isoforms, DJ4 achieves potent inhibition at nanomolar concentrations, confirming its unique dual-inhibitor profile [1]. This distinction is critical for experimental designs aiming to simultaneously block ROCK and MRCK signaling.

MRCK Potency vs. Comparators
Head-to-head
DJ4: MRCKα IC50 ≈ 10 nM
Y-27632: 370 nM
Fasudil: 3130 nM
Supports dual ROCK/MRCK pathway blockade context
37- to 313-fold higher MRCK affinity reported
ROCK MRCK Kinase Selectivity Cancer Invasion

High-Potency ROCK Inhibition: DJ4 vs. Y-27632 and Hydroxyfasudil

DJ4 exhibits sub-nanomolar to low-nanomolar potency against ROCK1 and ROCK2, outperforming the prototypical ROCK inhibitor Y-27632. In comparative kinase assays, DJ4 inhibited ROCK1 with an IC50 of approximately 5 nM and ROCK2 with an IC50 of approximately 50 nM, whereas Y-27632 and hydroxyfasudil displayed significantly higher IC50 values [1]. This higher intrinsic potency translates to effective cellular target engagement at lower compound concentrations.

ROCK Inhibition Potency
Cross-study comparable
DJ4: ROCK1 IC50 ≈ 5 nM
Y-27632: 140–220 nM
Supports lower-concentration target engagement studies
Reported 28- to 200-fold higher ROCK affinity
ROCK Kinase Inhibition ATP-Competitive Cellular Potency

Kinase Selectivity Profile: DJ4 Spares PAK1 and DMPK

DJ4 demonstrates a clean selectivity profile by minimally inhibiting related AGC-family kinases PAK1 and DMPK at concentrations that fully inhibit ROCK and MRCK. At 1 µM, a concentration sufficient for near-complete ROCK/MRCK blockade, DJ4 showed no significant inhibition of PAK1 or DMPK [1]. This selectivity contrasts with broader-spectrum kinase inhibitors that may confound phenotypic readouts due to off-target activity.

Kinase Selectivity Profile
Class-level inference
Minimal PAK1/DMPK inhibition at 1 µM
Selectivity context supports combined ROCK/MRCK attribution
Data to verify; spares related AGC-family kinases
Kinase Selectivity Off-Target Effects ROCK MRCK

Recommended Applications for DJ4 Based on Validated Evidence


Investigating Combined ROCK/MRCK Dependency in 3D Cancer Invasion Models

DJ4 is optimally suited for 3D matrix invasion assays (e.g., Matrigel or collagen-based systems) where both ROCK and MRCK signaling contribute to amoeboid and mesenchymal modes of migration. Studies confirm that DJ4 treatment significantly blocks stress fiber formation and inhibits invasion of multiple cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and PANC-1 (pancreatic), in a concentration-dependent manner [1]. Using DJ4 instead of ROCK-selective inhibitors ensures complete pathway blockade, preventing compensatory signaling through MRCK that could mask true pathway dependencies [1].

Validating Anti-Metastatic Efficacy in Preclinical Murine Models

DJ4 has demonstrated in vivo efficacy in preclinical murine models of acute myeloid leukemia (AML), where it attenuated disease progression and enhanced survival [2]. Additionally, its ability to inhibit migration and invasion of non-small cell lung cancer and triple-negative breast cancer cells has been characterized, with DJ4 inducing cell cycle arrest at G2/M and promoting apoptosis [3]. These validated in vivo and cellular outcomes make DJ4 a suitable tool compound for proof-of-concept studies targeting metastatic dissemination.

Comparative Studies to Dissect ROCK vs. MRCK Contributions

Researchers can leverage the unique selectivity profile of DJ4 in comparative experiments alongside ROCK-selective inhibitors (e.g., Y-27632) and MRCK-selective inhibitors (e.g., BDP5290) to deconvolute the relative contributions of each kinase family to specific phenotypes [1]. For instance, studies have shown that while ROCK inhibition with Y-27632 reduces cancer cell invasion, the addition of MRCKα/β knockdown yields significantly greater inhibition, underscoring the value of dual inhibition achieved by DJ4 [1].

Application
Selection Property
Validation Focus
3D cancer invasion models
Dual ROCK/MRCK inhibition
Stress fiber disruption and invasion endpoint review
Preclinical metastasis studies
In vivo model-response context
Disease-progression attenuation and survival endpoint monitoring
Kinase pathway deconvolution
Kinase selectivity review
ROCK vs. MRCK contribution endpoint interpretation

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